Iothalamate de sodium

Vue d'ensemble

Description

L’iothalamate de sodium est un agent de contraste radiologique principalement utilisé dans les procédures d’imagerie médicale. Il s’agit d’un composé organique contenant de l’iode qui améliore la visibilité des structures internes sur les images radiographiques. Ce composé est couramment utilisé dans des procédures telles que l’urographie excrétrice, l’angiographie cérébrale et les tomodensitogrammes .

Applications De Recherche Scientifique

L’iothalamate de sodium a une large gamme d’applications en recherche scientifique :

Chimie : Il est utilisé comme composé standard en chimie analytique pour l’étalonnage des instruments et la validation des méthodes.

Biologie : En recherche biologique, l’this compound est utilisé pour étudier la fonction rénale et le taux de filtration glomérulaire chez les modèles animaux.

Médecine : Cliniquement, il est utilisé comme agent de contraste radiologique pour améliorer la visibilité des structures internes dans les procédures d’imagerie. Il est particulièrement utile pour évaluer la fonction rénale et diagnostiquer les maladies rénales.

Mécanisme D'action

L’iothalamate de sodium exerce ses effets en améliorant le contraste des structures internes sur les images radiographiques. Lorsqu’il est injecté dans l’organisme, il est rapidement transporté par le système circulatoire jusqu’aux reins, où il est excrété inchangé dans l’urine. La forte teneur en iode de l’this compound offre une excellente radio-opacité, permettant une visualisation claire des voies urinaires et d’autres structures. Le composé ne subit pas un métabolisme important et est principalement éliminé par filtration glomérulaire .

Analyse Biochimique

Cellular Effects

Iothalamate Sodium has a profound impact on various types of cells and cellular processes. It is used in medical imaging procedures such as angiography, arthrography, and computed tomographic scans

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Iothalamate Sodium vary with different dosages in animal models

Metabolic Pathways

Iothalamate Sodium is involved in certain metabolic pathways

Transport and Distribution

Iothalamate Sodium is transported and distributed within cells and tissues

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’iothalamate de sodium est synthétisé par une série de réactions chimiques impliquant l’iodation de dérivés de l’acide benzoïque. Le processus implique généralement les étapes suivantes :

Iodation : L’acide benzoïque est iodé en utilisant de l’iode et un oxydant tel que l’acide nitrique.

Amidation : L’acide benzoïque iodé est ensuite mis en réaction avec une amine, comme la méthylamine, pour former l’amide correspondant.

Carboxylation : L’amide est ensuite carboxylé pour introduire des groupes carboxyle, ce qui conduit à la formation d’acide iothamique.

Neutralisation : L’acide iothamique est neutralisé avec de l’hydroxyde de sodium pour produire de l’this compound.

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des procédés de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de réactions

L’iothalamate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de sous-produits iodés.

Réduction : Les réactions de réduction peuvent convertir l’this compound en dérivés moins iodés.

Substitution : Les atomes d’iode dans l’this compound peuvent être substitués par d’autres halogènes ou groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent l’acide nitrique et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés iodés et non iodés de l’this compound, en fonction des conditions de réaction et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

Composés similaires

Iohexol : Un autre agent de contraste radiologique contenant de l’iode utilisé dans des procédures d’imagerie similaires.

Iodamide : Un agent de contraste radiologique avec des applications similaires mais une structure chimique différente.

Ioxithalamate : Un composé aux utilisations diagnostiques similaires mais aux propriétés pharmacocinétiques différentes.

Unicité

L’iothalamate de sodium est unique en raison de sa forte teneur en iode et de son excellente radio-opacité, ce qui le rend particulièrement efficace pour les procédures d’imagerie. Sa clairance rénale rapide et sa liaison minimale aux protéines contribuent également à son efficacité en tant qu’agent diagnostique .

Activité Biologique

Iothalamate sodium, specifically the iodine-125 labeled form (I-125), is a radiopharmaceutical compound primarily utilized for measuring glomerular filtration rate (GFR) in clinical settings. Its biological activity has been extensively studied, revealing its efficacy and reliability as a marker for renal function. This article delves into the biological activity of iothalamate sodium, supported by data tables, case studies, and detailed research findings.

Overview of Iothalamate Sodium

Iothalamate sodium is an organic iodine compound used as a contrast agent in medical imaging and a radiotracer for GFR measurement. It is characterized by its low plasma protein binding and favorable clearance properties, making it a valuable tool in nephrology.

Iothalamate sodium functions by being freely filtered at the glomerulus, similar to inulin, without undergoing significant tubular secretion or reabsorption. This property allows for accurate estimation of GFR when measured through plasma and urine clearance methods.

Clinical Applications

- Measurement of GFR : Iothalamate sodium has been compared with traditional markers like inulin and creatinine for GFR assessment. Studies indicate that its clearance rates closely correlate with those of inulin, validating its use as a reliable alternative.

- Research Utilization : The compound has been employed in various large-scale clinical trials to monitor renal disease progression, including the Modification of Diet in Renal Disease (MDRD) Study and the Diabetes Control and Complications Trial (DCCT) .

Table 1: Comparison of Iothalamate Sodium with Other GFR Markers

| Marker | Correlation with Inulin Clearance | Plasma Protein Binding | Cost per Study | Clinical Convenience |

|---|---|---|---|---|

| Iothalamate Sodium I-125 | 1.005 | <3% | Lower | High |

| Inulin | Reference | N/A | Higher | Moderate |

| Creatinine | 1.03 | Variable (22%) | Lower | High |

Study 1: Efficacy of I-125 Iothalamate

A study involving 90 patients assessed the clearance of I-125 iothalamate against conventional inulin clearance methods. The results showed a strong correlation (r = 0.85) between the two methods, confirming that iothalamate can be effectively used as a GFR indicator .

Study 2: Comparison with Cyanocobalamin Co-57

In a comparative analysis involving 19 patients, iothalamate sodium I-125 demonstrated no statistically significant difference from cyanocobalamin Co-57 in measuring renal clearances. This reinforces its position as an excellent substitute for traditional methods .

Study 3: Large-scale Clinical Trials

The application of I-125 iothalamate in large-scale trials demonstrated acceptable coefficients of variation (10% intratest, 6% intertest), highlighting its reliability for monitoring renal function across diverse patient populations .

Safety and Side Effects

Iothalamate sodium is generally well-tolerated; however, potential side effects may include allergic reactions or local tissue irritability due to its ionic nature. Monitoring for adverse effects is essential during clinical use.

Propriétés

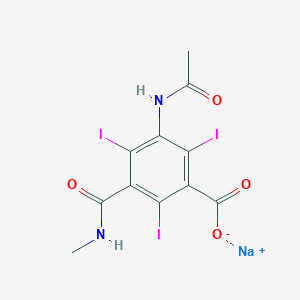

IUPAC Name |

sodium;3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIMWHNSWLLELS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8I3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2276-90-6 (Parent) | |

| Record name | Iothalamate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1057668 | |

| Record name | Iothalamate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-20-3 | |

| Record name | Iothalamate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iothalamate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOTHALAMATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDN276D83N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium iothalamate enable visualization of body structures in radiographic imaging?

A1: Sodium iothalamate functions by blocking X-rays as they traverse the body. This property stems from its high iodine content. Since body structures inherently possess varying densities, those lacking iodine appear as distinct contrasts on radiographic images, allowing for their visualization. []

Q2: Does sodium iothalamate interact directly with any biological targets to exert its effect?

A2: Unlike many pharmaceuticals, sodium iothalamate does not have specific biological targets. Its mechanism of action relies primarily on its physical properties, specifically its ability to attenuate X-rays. This makes it valuable for outlining anatomical structures rather than eliciting pharmacological responses. []

Q3: Can sodium iothalamate cross the blood-brain barrier?

A3: While primarily intended for vascular and excretory system visualization, studies have shown that sodium iothalamate, particularly when injected into the cisterna magna, is absorbed through the pia mater of the cerebral cortex, indicating its ability to cross the blood-brain barrier. []

Q4: What is the molecular formula and weight of sodium iothalamate?

A4: While the provided abstracts don't explicitly state the molecular formula and weight of sodium iothalamate, it's crucial to note that multiple forms exist, including sodium iothalamate monomer and trimer, each with its own distinct properties. []

Q5: Is there any spectroscopic data available for sodium iothalamate?

A5: The provided research papers do not delve into the detailed spectroscopic characterization of sodium iothalamate.

Q6: Does sodium iothalamate demonstrate stability under various storage conditions?

A6: Research indicates that Angio-Conray, an 80% solution of sodium iothalamate, maintains its clarity even at temperatures as low as 0°C, suggesting good stability under cold conditions. []

Q7: How is sodium iothalamate excreted from the body?

A7: Studies confirm that sodium iothalamate is primarily eliminated through renal excretion. Autoradiographic studies using radiolabeled sodium iothalamate showed almost complete excretion in urine within 24 hours. []

Q8: Does the presence of acute unilateral ureteric obstruction influence sodium iothalamate excretion?

A8: Research using dogs with acute unilateral ureteric obstruction demonstrated lower creatinine clearance, decreased six-hour cumulative urinary excretion of sodium iothalamate, and elevated blood iothalamate levels compared to control animals. []

Q9: Is sodium iothalamate metabolized in the body?

A9: The provided research primarily focuses on sodium iothalamate's application as a contrast agent and its excretion profile. Details regarding its metabolic fate are not extensively discussed.

Q10: Have any animal models been used to evaluate sodium iothalamate?

A10: Yes, various animal models have been employed to investigate sodium iothalamate's properties. Studies using dogs, rabbits, and rats are mentioned in the provided abstracts, demonstrating its use in diverse research contexts. [, , , , ]

Q11: Has sodium iothalamate been investigated in clinical trials?

A11: The provided research papers mention numerous clinical trials and evaluations of sodium iothalamate, particularly in angiography, aortography, and urography, demonstrating its extensive clinical application. [, , , , , , , , , , ]

Q12: Are there any known toxic effects associated with sodium iothalamate?

A12: While generally considered safe for its intended use, research indicates potential for toxicity, particularly at high doses. Studies in animals showed that excessive doses injected into the cisterna magna or ventricles could be lethal. [] Additionally, a case report highlighted ventricular tachycardia as a potential adverse drug interaction when sodium iothalamate was administered to a patient already on prenylamine, a drug known to prolong the QT interval. []

Q13: Are there any specific contraindications for using sodium iothalamate in certain patient populations?

A13: While the provided research primarily focuses on scientific aspects, it does highlight that pre-existing medical conditions, such as prenylamine treatment, can influence the safety profile of sodium iothalamate. [] Consultation with a healthcare professional is crucial for determining suitability for its use in individual patients.

Q14: Have any targeted drug delivery strategies been explored for sodium iothalamate?

A14: The provided research focuses primarily on sodium iothalamate's use as a contrast agent delivered via intravenous injection or catheterization. Specific targeted drug delivery strategies are not discussed in these papers.

Q15: Are there any alternative contrast agents with comparable or superior properties to sodium iothalamate?

A15: The research papers mention several other contrast agents, including methylglucamine iothalamate, iohexol, iopamidol, metrizamide, and sodium iocarmate (iothalamate dimer). [, , , , , , , , ] Each agent possesses its own characteristics regarding viscosity, radiopacity, and potential adverse effects.

Q16: How has the use of sodium iothalamate evolved in medical imaging?

A16: While the provided research does not present a historical timeline, it demonstrates sodium iothalamate's significant role in the advancement of various imaging techniques, especially angiography and urography. Its introduction allowed for clearer visualization of anatomical structures, contributing to improved diagnosis and treatment strategies. [, , , , ]

Q17: Does the concentration of sodium iothalamate affect its efficacy in visualizing the urinary tract?

A17: Yes, research has shown that the dose of sodium iothalamate significantly influences the radiographic density (radiopacity) of the kidneys, renal pelves, and ureters in excretory urograms. []

Q18: Is abdominal compression beneficial for enhancing visualization during intravenous urography with sodium iothalamate?

A18: Research suggests that abdominal compression can improve the visualization of the kidneys and ureters when using sodium iothalamate for intravenous urography. []

Q19: Can sodium iothalamate be used for imaging in veterinary medicine?

A19: Yes, sodium iothalamate has been studied for its use in veterinary medicine. A study in cats evaluated its suitability for intravenous urography, highlighting the need for species-specific dosage adjustments. []

Q20: How does sodium iothalamate compare to iohexol in terms of adverse effects during lumbar peridurography?

A20: Research indicates that iohexol may be better tolerated than sodium iothalamate during lumbar peridurography, with a lower incidence of moderate or severe pain reported by patients. []

Q21: Does sodium iothalamate impact the growth of bacteria commonly associated with infections?

A21: Interestingly, in vitro studies indicate that sodium iothalamate, particularly formulations like Vascoray, Conray, and Hypaque sodium 50%, did not inhibit the growth of Staphylococcus aureus, suggesting minimal bactericidal or bacteriostatic effects. []

Q22: Can sodium iothalamate be detected in biological samples after administration?

A22: Yes, sodium iothalamate can be detected and quantified in biological samples like plasma and urine using analytical techniques such as high-performance liquid chromatography (HPLC). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.